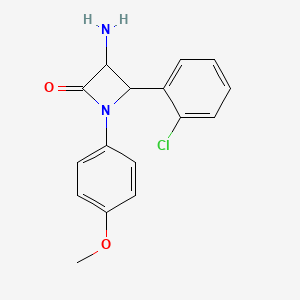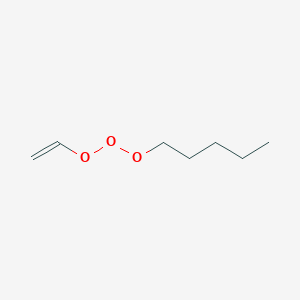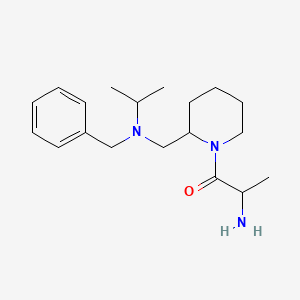![molecular formula C12H18N2O2 B14795204 2-amino-N-[(3-methoxyphenyl)methyl]-N-methylpropanamide](/img/structure/B14795204.png)
2-amino-N-[(3-methoxyphenyl)methyl]-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-N-(3-methoxybenzyl)-N-methylpropanamide is a chiral amide compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a methoxybenzyl group, and a methylpropanamide moiety. Its stereochemistry is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(3-methoxybenzyl)-N-methylpropanamide typically involves reductive amination. This process includes the reaction of a carbonyl compound with an amine in the presence of a reducing agent. Commonly used reducing agents include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and hydrogen gas (H2) with a palladium catalyst (Pd/C) .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reducing agent and reaction conditions can be optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-N-(3-methoxybenzyl)-N-methylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Applications De Recherche Scientifique
(S)-2-Amino-N-(3-methoxybenzyl)-N-methylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or neuroprotective properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-N-(3-methoxybenzyl)-N-methylpropanamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like fatty acid amide hydrolase (FAAH), leading to increased levels of endocannabinoids, which can modulate pain and inflammation pathways . The compound’s effects are mediated through binding to active sites on target proteins, altering their activity and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Methoxybenzyl)-N-methylpropanamide: Lacks the amino group, resulting in different reactivity and biological activity.
N-(3-Methoxybenzyl)-N-methylbutanamide: Similar structure but with a different alkyl chain length, affecting its physical and chemical properties.
Uniqueness
(S)-2-Amino-N-(3-methoxybenzyl)-N-methylpropanamide is unique due to its chiral center and specific functional groups, which confer distinct reactivity and biological activity compared to its analogs. Its stereochemistry plays a crucial role in its interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C12H18N2O2 |
|---|---|
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
2-amino-N-[(3-methoxyphenyl)methyl]-N-methylpropanamide |
InChI |
InChI=1S/C12H18N2O2/c1-9(13)12(15)14(2)8-10-5-4-6-11(7-10)16-3/h4-7,9H,8,13H2,1-3H3 |
Clé InChI |
ZHRFYVVJFGTZGM-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N(C)CC1=CC(=CC=C1)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


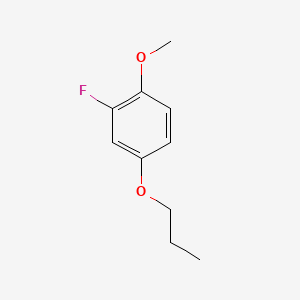
![(9R,10S,13S,17R)-9-chloro-17-(2-chloroacetyl)-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14795123.png)
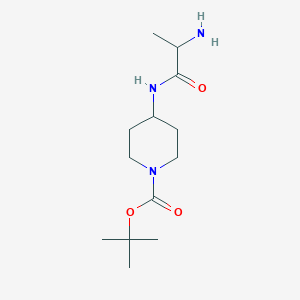
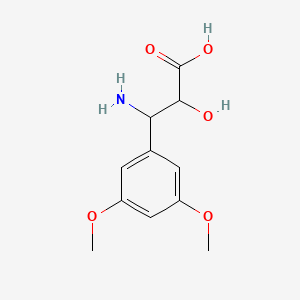
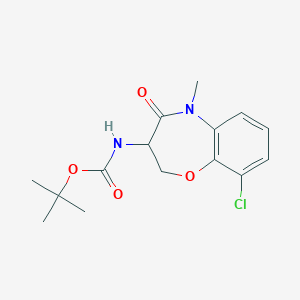
![1,4-Dioxan-2-one, 6-[(1R)-1,2-bis(phenylmethoxy)ethyl]-3-methoxy-, (3R,6R)-](/img/structure/B14795160.png)
![2-[1-[(11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol](/img/structure/B14795164.png)
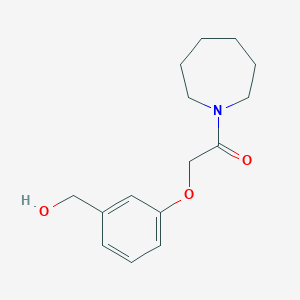
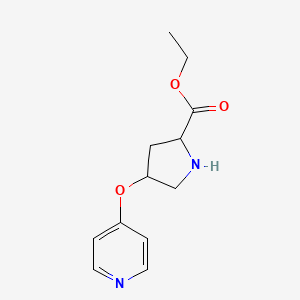

![2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B14795192.png)
